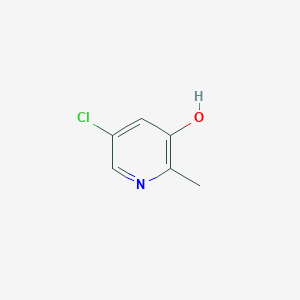

5-Chloro-3-hydroxy-2-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

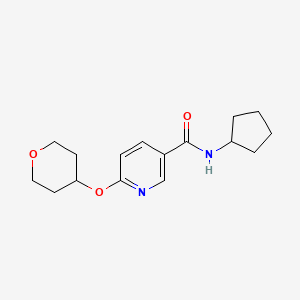

5-Chloro-3-hydroxy-2-methylpyridine, also known as 5-chloro-3-methylpyridin-2-ol, is a chemical compound . It has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .

Synthesis Analysis

The synthesis of 2-methylpyridines, which are structurally similar to 5-Chloro-3-hydroxy-2-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis

The molecular structure of 5-Chloro-3-hydroxy-2-methylpyridine can be represented by the empirical formula C5H4ClNO . Its molecular weight is 129.54 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3-hydroxy-2-methylpyridine include a melting point of 163-165°C . It is also known to act as a donor ligand and exists in zwitterionic form, i.e., 5-chloropyridinium-2-olate in copper complexes .科学的研究の応用

Synthesis and Reactivity Studies

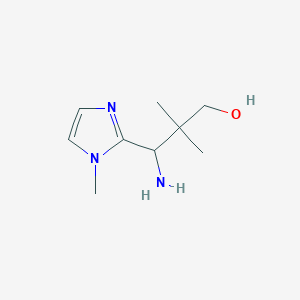

5-Chloro-3-hydroxy-2-methylpyridine serves as a versatile intermediate in organic synthesis. Its unique structure facilitates the synthesis of various organic compounds. For example, its derivatives have been explored for enantioselective synthesis processes. The compound has been utilized in the novel reduction of 3-hydroxypyridine to produce enantiomerically pure substances, showcasing its importance in creating complex molecular architectures such as (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine through a series of reactions including lipase-mediated kinetic resolution (H. Sakagami, T. Kamikubo, K. Ogasawara, 1996).

Purification and Separation Techniques

The compound's related intermediates are crucial in medicinal and pesticide applications, necessitating efficient purification and separation techniques. Research has been conducted on the extraction, distillation, and chromatography methods to purify photochlorinated products of 3-methylpyridine derivatives, with findings indicating high purity levels of the final products, which underscores the significance of 5-Chloro-3-hydroxy-2-methylpyridine and its analogs in the chemical industry (Su Li, 2005).

Exploration of Chemical Reactivity

The reactivity of 5-Chloro-3-hydroxy-2-methylpyridine towards various reagents provides insights into developing new synthetic routes and understanding the molecule's behavior in different chemical contexts. Studies on its derivatives' reactivity towards bromine, hydrobromic, and hydrochloric acid reveal complex reaction dynamics, which are fundamental for designing novel synthetic pathways and understanding the structural effects on reactivity (C. R. Kolder, H. J. Hertog, 2010).

Anticancer Agent Synthesis

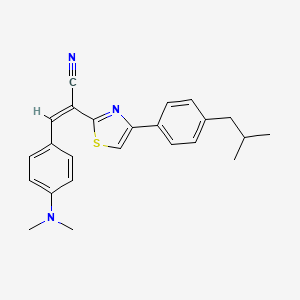

5-Chloro-3-hydroxy-2-methylpyridine derivatives have been investigated for their potential in anticancer agent synthesis. By undergoing various chemical transformations, these derivatives contribute to the development of novel anticancer compounds, highlighting their significance in medicinal chemistry. Research on the synthesis and evaluation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from hydroxy- and chloropyridines shows their effects on the proliferation of cultured cells and survival rates in leukemia models, indicating the compound's utility in creating effective anticancer agents (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, J. Montgomery, 1983).

Building Blocks for Gastric-Acid Inhibiting Compounds

The synthesis of 5-Chloro-3-hydroxy-2-methylpyridine analogs serves as a foundation for developing gastric-acid inhibiting compounds. By manipulating the chemical structure, researchers have been able to create compounds that can potentially be used to treat conditions like acid reflux and peptic ulcers, demonstrating the compound's role in pharmaceutical development (M. Mittelbach, H. Schmidt, G. Uray, H. Junek, B. Lamm, K. Ankner, A. Brändström, R. Simonsson, 1988).

Safety and Hazards

特性

IUPAC Name |

5-chloro-2-methylpyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQTMJLRJOBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-hydroxy-2-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)

![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)

![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B2670864.png)

![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2670871.png)

![N-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2670872.png)

![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2670879.png)